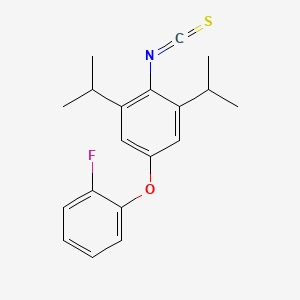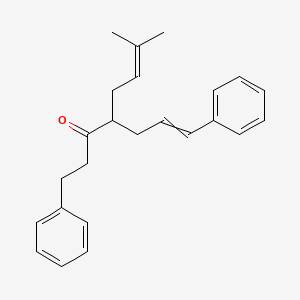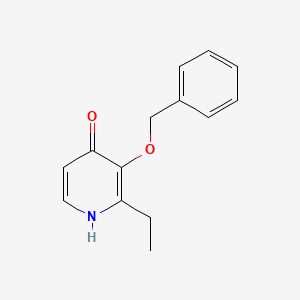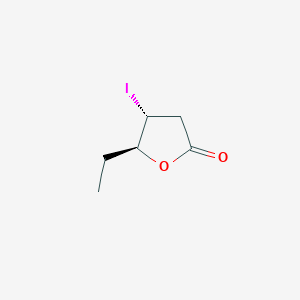
(4R,5S)-5-ethyl-4-iodooxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5S)-5-ethyl-4-iodooxolan-2-one is a chiral organic compound that belongs to the class of oxolanes It is characterized by the presence of an ethyl group at the 5th position and an iodine atom at the 4th position on the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-ethyl-4-iodooxolan-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 5-ethyl-2-oxolanone.
Iodination Reaction: The key step involves the iodination of the oxolane ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5S)-5-ethyl-4-iodooxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups replacing the iodine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Deiodinated oxolanes.
Aplicaciones Científicas De Investigación
(4R,5S)-5-ethyl-4-iodooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R,5S)-5-ethyl-4-iodooxolan-2-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The stereochemistry of the compound also plays a crucial role in its biological activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5S)-5-ethyl-4-bromooxolan-2-one: Similar structure but with a bromine atom instead of iodine.
(4R,5S)-5-ethyl-4-chlorooxolan-2-one: Similar structure but with a chlorine atom instead of iodine.
(4R,5S)-5-ethyl-4-fluorooxolan-2-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (4R,5S)-5-ethyl-4-iodooxolan-2-one imparts unique reactivity and properties compared to its halogenated analogs. Iodine’s larger atomic size and polarizability can lead to distinct chemical behavior and interactions, making this compound valuable for specific applications.
Propiedades
Número CAS |
154145-12-7 |
|---|---|
Fórmula molecular |
C6H9IO2 |
Peso molecular |
240.04 g/mol |
Nombre IUPAC |
(4R,5S)-5-ethyl-4-iodooxolan-2-one |
InChI |
InChI=1S/C6H9IO2/c1-2-5-4(7)3-6(8)9-5/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
IWKBGIQWTJPYTP-UHNVWZDZSA-N |
SMILES isomérico |
CC[C@H]1[C@@H](CC(=O)O1)I |
SMILES canónico |
CCC1C(CC(=O)O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




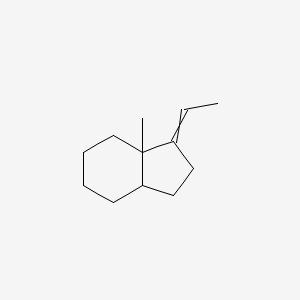

![3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide](/img/structure/B12550299.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-](/img/structure/B12550300.png)
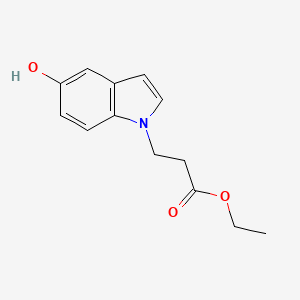


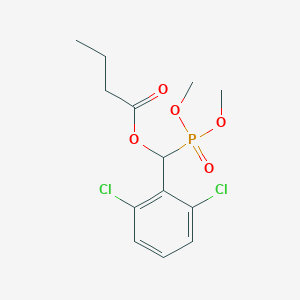
![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
